Methyl 6-chloroquinazoline-4-carboxylate
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Overview
Description
Methyl 6-chloroquinazoline-4-carboxylate is a chemical compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloroquinazoline-4-carboxylate typically involves the reaction of 6-chloroquinazoline-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloroquinazoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or peracids and reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted quinazolines with various functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: The major products are quinazoline N-oxides and dihydroquinazolines, respectively.
Scientific Research Applications
Methyl 6-chloroquinazoline-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 6-chloroquinazoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can act as a receptor antagonist by binding to receptor sites and preventing the binding of natural ligands . These interactions can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 6-chloroquinazoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group at the 4-position and the chlorine atom at the 6-position allows for targeted modifications and interactions with biological targets . This makes it a valuable compound for the development of new therapeutic agents and research tools .
Properties
Molecular Formula |
C10H7ClN2O2 |
---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
methyl 6-chloroquinazoline-4-carboxylate |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)9-7-4-6(11)2-3-8(7)12-5-13-9/h2-5H,1H3 |
InChI Key |
KKIKEFIKYBPUMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=NC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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